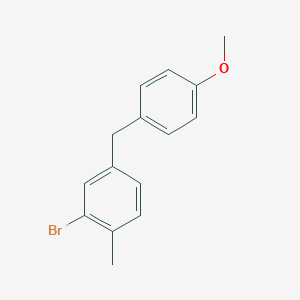

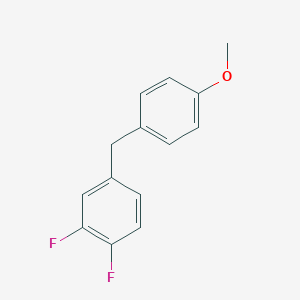

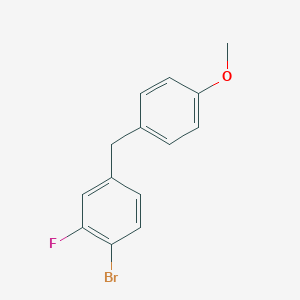

1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

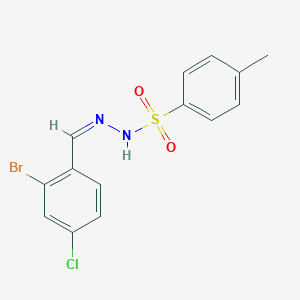

“1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene” is a derivative of benzene, with a bromine atom bonded para to a fluorine atom . It is commonly used in the Suzuki-Miyaura coupling reaction to form carbon-carbon bonds . It also serves as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ .

Synthesis Analysis

The synthesis of “this compound” involves multiple steps. The first step is a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . Another method involves a Friedel Crafts acylation followed by a Clemmensen Reduction .Molecular Structure Analysis

The molecular structure of “this compound” can be viewed using Java or Javascript . It is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving “this compound” include free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.5±0.1 g/cm3, a boiling point of 212.3±20.0 °C at 760 mmHg, and a vapour pressure of 0.3±0.4 mmHg at 25°C .Mécanisme D'action

Target of Action

It’s known that this compound is commonly used in the suzuki-miyaura coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction . This suggests that the compound may interact with palladium catalysts in its mode of action.

Mode of Action

In the Suzuki-Miyaura coupling reaction, the compound likely undergoes transmetalation, a process where it transfers an organic group from boron to palladium . This reaction is part of the broader class of reactions known as carbon-carbon bond forming reactions .

Biochemical Pathways

The suzuki-miyaura coupling reaction in which it participates is a key method for forming carbon-carbon bonds . This suggests that the compound could play a role in synthetic pathways for creating complex organic molecules.

Result of Action

The primary result of the action of 1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene is the formation of carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .

Safety and Hazards

“1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as Acute Tox. 4 Oral . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Bromo-2-fluoro-4-(4-methoxybenzyl)benzene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound can participate in nucleophilic substitution reactions, where it interacts with nucleophiles such as thiol groups in cysteine residues of proteins. These interactions can lead to modifications in protein structure and function, potentially affecting enzyme activity and protein-protein interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modifying key signaling proteins. For instance, it may alter the phosphorylation status of proteins involved in signal transduction, thereby affecting downstream signaling events. Additionally, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes by binding to their active sites or allosteric sites. This binding can result in conformational changes that either enhance or inhibit enzyme activity. Furthermore, the compound may influence gene expression by binding to DNA or RNA, thereby affecting transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects. At higher doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a certain dosage level triggers significant biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, affecting metabolic flux and altering metabolite levels. The compound’s interactions with cofactors and other enzymes play a crucial role in its metabolic fate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s lipophilic nature allows it to cross cell membranes and distribute within lipid-rich environments, influencing its bioavailability and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum. This localization is essential for its interactions with specific biomolecules and its role in cellular processes .

Propriétés

IUPAC Name |

1-bromo-2-fluoro-4-[(4-methoxyphenyl)methyl]benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrFO/c1-17-12-5-2-10(3-6-12)8-11-4-7-13(15)14(16)9-11/h2-7,9H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKAVQGYJWCBCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=CC(=C(C=C2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.